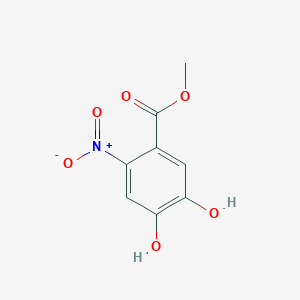

Methyl 4,5-dihydroxy-2-nitrobenzoate

Description

Methyl 4,5-dihydroxy-2-nitrobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with hydroxyl groups at the 4 and 5 positions and a nitro group at the 2 position. This compound’s unique structure—combining polar hydroxyl groups, an electron-withdrawing nitro group, and an ester functional group—imparts distinct chemical and physical properties. These characteristics make it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C8H7NO6 |

|---|---|

Molecular Weight |

213.14 g/mol |

IUPAC Name |

methyl 4,5-dihydroxy-2-nitrobenzoate |

InChI |

InChI=1S/C8H7NO6/c1-15-8(12)4-2-6(10)7(11)3-5(4)9(13)14/h2-3,10-11H,1H3 |

InChI Key |

GTUCGXGPSWQWBN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dihydroxy-2-nitrobenzoate typically involves the nitration of methyl 4,5-dihydroxybenzoate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dihydroxy-2-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 4,5-dihydroxy-2-nitrobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating derivatives with specific biological activities.

Nitration Process

The compound is synthesized through the nitration of methyl 4,5-dihydroxybenzoate using a mixture of concentrated nitric and sulfuric acids. This process introduces the nitro group at the desired position on the aromatic ring, optimizing conditions for high yield and purity.

Biological Activities

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties due to its redox-active functional groups. These properties enable it to scavenge free radicals and protect cellular components from oxidative damage.

Antibacterial and Antifungal Effects

Studies have demonstrated that this compound possesses antibacterial and antifungal activities. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against certain yeast species .

Case Studies

Case Study: Antibacterial Activity

In a study focused on the antibacterial efficacy of this compound, researchers evaluated its effects against several Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus with an IC50 value indicating effective antibacterial action at low concentrations .

Case Study: Antioxidant Activity

Another investigation assessed the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that this compound effectively reduced oxidative stress markers in vitro, highlighting its potential therapeutic applications in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of Methyl 4,5-dihydroxy-2-nitrobenzoate involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in redox reactions, influencing cellular processes. The compound can also interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets are still under investigation, but its redox properties play a significant role in its biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Impact of Substituent Position and Type

- Hydroxyl vs. Methoxy Groups: Hydroxyl groups (as in this compound) enhance solubility in polar solvents and increase acidity (pKa ~8–10 for phenolic OH) . Example: The dihydroxy derivative is more reactive in nucleophilic substitution reactions compared to dimethoxy analogues due to hydroxyls’ electron-donating resonance effects .

Nitro Group Position :

- The nitro group at the 2 position (ortho to the ester) creates strong electron-withdrawing effects, activating the ring for electrophilic substitution at specific positions. In contrast, nitro groups at the 3 position (meta) alter electronic distribution, as seen in Methyl 3-nitrobenzoate derivatives .

Fluorine vs. Hydroxyl Substitution :

- Fluorine atoms (e.g., Ethyl 4,5-difluoro-2-nitrobenzoate) increase stability via strong C–F bonds and electron-withdrawing inductive effects, making such compounds resistant to hydrolysis compared to hydroxylated derivatives .

Biological Activity

Methyl 4,5-dihydroxy-2-nitrobenzoate (C8H7NO6) is a compound of increasing interest in biological research due to its promising biological activities, particularly in the fields of antimicrobial and antioxidant properties. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings.

This compound is characterized by the presence of hydroxyl and nitro functional groups that contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation and reduction, which can alter its biological profile.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The compound's antioxidant properties have been documented in several studies. It has been shown to mitigate oxidative stress in cellular models by reducing reactive oxygen species (ROS) levels and enhancing the activity of antioxidant enzymes . This suggests a protective role against oxidative damage in biological systems.

The mechanism by which this compound exerts its biological effects is primarily attributed to its redox-active functional groups. The hydroxyl groups can participate in electron transfer reactions, influencing cellular processes such as signaling pathways and enzyme activities. Additionally, the nitro group may interact with various molecular targets, further modulating biological responses .

Case Studies

- Neuroprotection in C. elegans : A study demonstrated that this compound provided neuroprotective effects against neurotoxic agents in Caenorhabditis elegans. The compound improved food-sensing performance and motor functions in treated worms, indicating potential applications in neurodegenerative disease research .

- Inhibition of Cancer Cell Growth : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest. Specifically, it has been observed to affect c-Myc transcriptional activity, a critical factor in cancer progression .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 2,4-dihydroxy-5-nitrobenzoate | Hydroxyl groups at different positions | Moderate antimicrobial activity |

| Methyl 3,4-dihydroxy-5-methoxybenzoate | Additional methoxy group enhances activity | Strong antioxidant effects |

| Methyl 4-hydroxy-3-nitrobenzoate | Altered nitro positioning | Reduced efficacy compared to this compound |

This table highlights how variations in chemical structure can significantly influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.